molecular formula C13H14N2O B1451262 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol CAS No. 1803592-50-8

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol

Cat. No. B1451262
CAS RN: 1803592-50-8
M. Wt: 214.26 g/mol
InChI Key: QOYMGIHYTZGPQT-UHFFFAOYSA-N
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Description

“4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol” is a derivative of imidazo[1,5-a]pyridine . Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .


Molecular Structure Analysis

The molecular weight of “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol” is 214.26 . The exact molecular structure would require more specific information such as NMR, HPLC, LC-MS, UPLC data .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol” would require more specific information such as NMR, HPLC, LC-MS, UPLC data .

Scientific Research Applications

GABA A Receptor Modulators

Imidazopyridines, including the imidazo[1,5-a]pyridine derivatives, are known to play a crucial role in numerous disease conditions. Their first bioactivity was discovered as GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA, a neurotransmitter in the brain, which can have potential applications in treating conditions like anxiety, insomnia, and epilepsy.

Proton Pump Inhibitors

Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of stomach acid, which can be useful in treating conditions like gastroesophageal reflux disease (GERD) and stomach ulcers.

Aromatase Inhibitors

Imidazopyridines have also been found to act as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens. Inhibiting this enzyme can reduce estrogen levels, which can be beneficial in treating estrogen-sensitive cancers, like some forms of breast cancer.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazopyridines have been developed as NSAIDs . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that cause inflammation, pain, and fever.

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have shown promise in optoelectronic applications . Their unique optical behaviors make them suitable for use in devices like organic light-emitting diodes (OLEDs) and solar cells.

Sensors

The luminescent properties of imidazo[1,5-a]pyridine derivatives can be utilized in the development of sensors . These compounds can be used to create sensors that emit light in response to certain stimuli, allowing for the detection of specific substances or conditions.

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have shown potential as anti-cancer drugs . Their ability to interfere with cellular pathways necessary for the proper functioning of cancer cells makes them promising candidates for cancer treatment.

Confocal Microscopy and Imaging

The luminescent properties of imidazo[1,5-a]pyridine derivatives can also be used in confocal microscopy and imaging . These compounds can be used as fluorescent probes, allowing for the visualization of specific structures or processes within cells.

Future Directions

Imidazo[1,5-a]pyridine derivatives, including “4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol”, have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications . Therefore, the future directions of this compound could be in these areas.

properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-12-6-4-10(5-7-12)13-14-9-11-3-1-2-8-15(11)13/h4-7,9,16H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYMGIHYTZGPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3=CC=C(C=C3)O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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